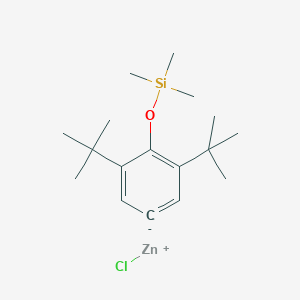
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is a complex organozinc compound. It is known for its unique structure, which includes a zinc ion coordinated with a chlorozinc cation and a bulky organic ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane typically involves the reaction of zinc chloride with 2,6-ditert-butylphenol and trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality of the final product.
化学反応の分析
Types of Reactions
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorozinc group can be replaced by other nucleophiles.
Oxidation and Reduction: The zinc center can undergo oxidation and reduction reactions, altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organozinc derivatives, while oxidation reactions can produce zinc oxides or other oxidized species.
科学的研究の応用
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane involves the coordination of the zinc ion with various ligands, which can alter the electronic properties of the compound and facilitate different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Similar Compounds
Zinc Chloride: A simpler zinc compound that lacks the bulky organic ligand but shares some reactivity characteristics.
Trimethylsilyl Chloride: A reagent used in the synthesis of the compound, known for its role in protecting groups in organic synthesis.
2,6-Ditert-butylphenol: The organic ligand in the compound, which can also form other organometallic complexes.
Uniqueness
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is unique due to its combination of a zinc ion with a bulky organic ligand and a trimethylsilyl group. This structure imparts specific reactivity and stability characteristics that are not found in simpler zinc compounds .
特性
CAS番号 |
112303-91-0 |
|---|---|
分子式 |
C17H29ClOSiZn |
分子量 |
378.3 g/mol |
IUPAC名 |
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C17H29OSi.ClH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18-19(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
InChIキー |
UJWPKCCTMNHCMS-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)O[Si](C)(C)C.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


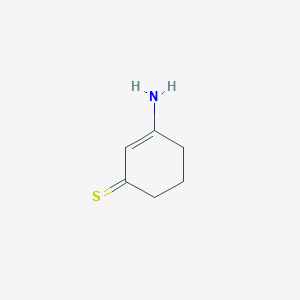

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
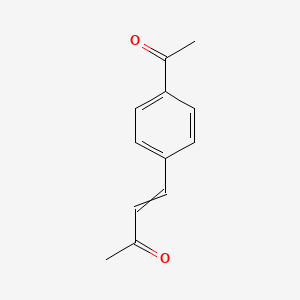
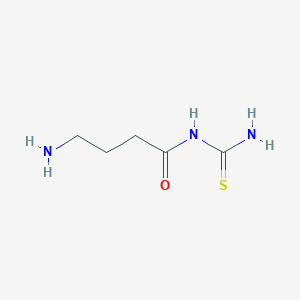

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
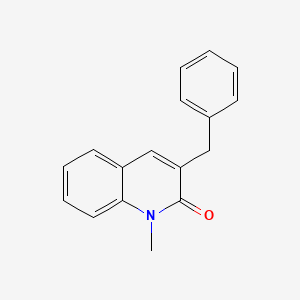
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

